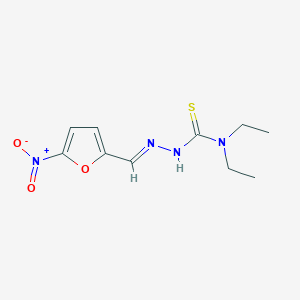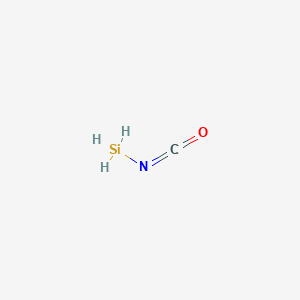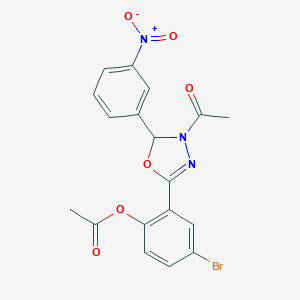
3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MNBA and has a molecular formula of C15H13NO6.
Mechanism of Action
The mechanism of action of MNBA is not fully understood. However, it has been proposed that MNBA may inhibit the activity of certain enzymes involved in cellular processes, such as DNA synthesis and protein synthesis. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
MNBA has been found to have various biochemical and physiological effects. In vitro studies have shown that MNBA can induce apoptosis, or programmed cell death, in cancer cells. MNBA has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, MNBA has been found to inhibit the growth of certain fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using MNBA in lab experiments is its relatively simple synthesis method. MNBA can be synthesized using readily available starting materials and basic laboratory equipment. Additionally, MNBA has shown promise in various scientific research applications, making it a potentially useful tool for researchers.
One limitation of using MNBA in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, further research is needed to fully understand the mechanism of action of MNBA and its potential side effects.
Future Directions
There are several future directions for the study of MNBA. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anticancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different animal models of inflammation and exploring its potential as a treatment for inflammatory diseases.
Finally, further research is needed to fully understand the mechanism of action of MNBA and its potential side effects. This could involve studying its effects on different cellular processes and exploring its potential toxicity in animal models.
Synthesis Methods
The synthesis of MNBA can be achieved through the reaction of 5-nitroisatin and ethyl acetoacetate in the presence of a base. The reaction yields 3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid as a yellow solid with a melting point of 220-223°C.
Scientific Research Applications
MNBA has shown promise in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. MNBA has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, MNBA has been studied for its potential as an antifungal agent, as it has been found to inhibit the growth of certain fungi.
properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-methyl-2-(5-nitro-3-oxo-1H-isoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-7(2)11(13(17)18)14-6-8-3-4-9(15(19)20)5-10(8)12(14)16/h3-5,7,11H,6H2,1-2H3,(H,17,18) |
InChI Key |
VJWJQECMBKDTEQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)









![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

acetate](/img/structure/B228245.png)